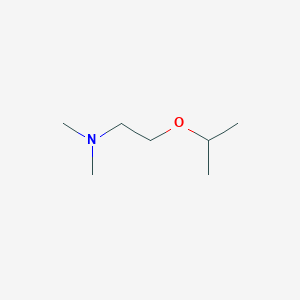
2-Isopropoxy-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-N,N-dimethylethanamine is a tertiary amine with a unique structure that includes an isopropoxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-N,N-dimethylethanamine can be achieved through several methods. One common approach involves the reaction of N,N-dimethylethanolamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with catalysts such as copper or palladium can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-Isopropoxy-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex amine structures.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-N,N-dimethylethanamine involves its interaction with molecular targets through its amine and isopropoxy groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation. The compound’s reactivity is influenced by the electronic properties of the nitrogen atom and the steric hindrance provided by the isopropoxy group .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A simpler tertiary amine without the isopropoxy group.
N,N-Diisopropylethylamine: Contains two isopropyl groups and an ethyl group attached to the nitrogen atom.
N,N-Dimethyl-2-propanamine: Similar structure but with different alkyl groups attached to the nitrogen.
Uniqueness
2-Isopropoxy-N,N-dimethylethanamine is unique due to the presence of the isopropoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where other tertiary amines may not be suitable .
Properties
CAS No. |
71126-59-5 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N,N-dimethyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C7H17NO/c1-7(2)9-6-5-8(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
JKIZQXAGFSTQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















